REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]2[C:12](=O)O[C:10]([C:14]([F:17])([F:16])[F:15])=[N:9]2)=[CH:4][CH:3]=1.ClC(=C)[C:20]#[N:21].[N+]([CH3:26])([O-])=O>>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[NH:9][C:10]([C:14]([F:17])([F:16])[F:15])=[CH:26][C:12]=2[C:20]#[N:21])=[CH:4][CH:3]=1
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Name
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4-(p-chlorophenyl)-2-(trifluoromethyl)-2-oxazolin-5-one
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Quantity
|
2.5 g
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Type
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reactant
|
Smiles
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ClC1=CC=C(C=C1)C1N=C(OC1=O)C(F)(F)F
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Name
|
|
Quantity
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50 mL
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Type
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reactant
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Smiles
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[N+](=O)([O-])C
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Name
|
|
Quantity
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8 mL
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Type
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reactant
|
Smiles
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ClC(C#N)=C
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Control Type
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UNSPECIFIED
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Setpoint
|
-5 °C
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Type
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CUSTOM
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Details
|
the resulting solution is stirred 18 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
at reflux under a nitrogen atmosphere
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Type
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FILTRATION
|
Details
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is collected by filtration
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Type
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WASH
|
Details
|
washed with a small portion of cold nitromethane
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Type
|
CUSTOM
|
Details
|
The resulting tan solid is recrystallized from hot ethylene dichloride yielding the product as white crystals (1.8 g; 56% theory), mp 238°-241° C. (dec.)
|
Reaction Time |
18 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(C=C1)C=1NC(=CC1C#N)C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |